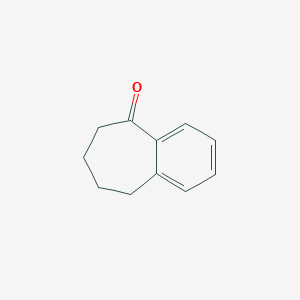

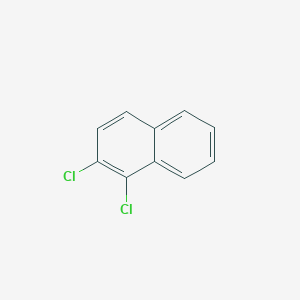

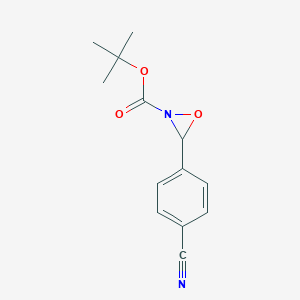

Ácido 2-nitropiridina-4-carboxílico

Descripción general

Descripción

El ascorbato de magnesio es un compuesto formado por la combinación de magnesio y ácido ascórbico (vitamina C). Es conocido por sus propiedades antioxidantes y se usa comúnmente como suplemento dietético para proporcionar tanto magnesio como vitamina C. El ascorbato de magnesio es un polvo blanco a blanquecino que es soluble en agua y se utiliza a menudo en suplementos alimenticios y productos farmacéuticos debido a su estabilidad y biodisponibilidad .

Aplicaciones Científicas De Investigación

El ascorbato de magnesio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como agente reductor en diversas reacciones químicas.

Biología: Estudiado por su papel en el metabolismo celular y como antioxidante.

Medicina: Investigado por sus posibles beneficios en la prevención y el tratamiento de enfermedades relacionadas con el estrés oxidativo, como las enfermedades cardiovasculares y ciertos tipos de cáncer.

Industria: Utilizado en la formulación de suplementos dietéticos y alimentos fortificados para proporcionar nutrientes esenciales

Mecanismo De Acción

El ascorbato de magnesio ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: El ácido ascórbico actúa como un potente antioxidante, eliminando los radicales libres y reduciendo el estrés oxidativo en las células.

Cofactor enzimático: El ácido ascórbico actúa como cofactor para diversas enzimas implicadas en la síntesis de colágeno, la producción de neurotransmisores y la función inmunitaria.

Papel del magnesio: El magnesio es esencial para numerosas reacciones bioquímicas, incluida la síntesis de ATP, la replicación del ADN y la síntesis de proteínas.

Análisis Bioquímico

Biochemical Properties

It is known that nitropyridines, a class of compounds to which 2-Nitropyridine-4-carboxylic Acid belongs, can undergo various reactions . For instance, they can react with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . These reactions can lead to the formation of a series of 4-substituted-2-alkylamino-5-nitropyridines .

Molecular Mechanism

It is known that the reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ascorbato de magnesio se puede sintetizar haciendo reaccionar ácido ascórbico con óxido de magnesio o carbonato de magnesio. La reacción normalmente implica disolver ácido ascórbico en agua y luego agregar óxido de magnesio o carbonato de magnesio en condiciones controladas. La mezcla se agita hasta que la reacción se completa, lo que da como resultado la formación de ascorbato de magnesio.

Métodos de producción industrial: En entornos industriales, el ascorbato de magnesio se produce mediante un método similar pero a mayor escala. El proceso implica un control preciso de la temperatura, el pH y el tiempo de reacción para garantizar un alto rendimiento y pureza. El producto final se seca y muele para obtener un polvo fino adecuado para su uso en suplementos y productos farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El ascorbato de magnesio experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: El ascorbato de magnesio se puede oxidar a ácido deshidroascórbico en presencia de oxígeno. Esta reacción suele ser catalizada por iones metálicos como el hierro o el cobre.

Reducción: El ácido ascórbico, un componente del ascorbato de magnesio, actúa como agente reductor y puede reducir iones metálicos como el hierro (III) a hierro (II).

Sustitución: En soluciones acuosas, el ascorbato de magnesio puede sufrir reacciones de sustitución donde el ion magnesio es reemplazado por otros iones metálicos.

Productos principales:

Oxidación: Ácido deshidroascórbico

Reducción: Iones metálicos reducidos (por ejemplo, hierro (II))

Sustitución: Diversos ascorbatos metálicos dependiendo del ion metálico que sustituya.

Comparación Con Compuestos Similares

El ascorbato de magnesio es único debido a su doble función en la provisión de magnesio y vitamina C. Los compuestos similares incluyen:

Ascorbato de calcio: Proporciona calcio y vitamina C, a menudo utilizado en suplementos para la salud ósea.

Ascorbato de sodio: Proporciona sodio y vitamina C, comúnmente utilizado como conservante de alimentos y antioxidante.

Ascorbato de zinc: Proporciona zinc y vitamina C, utilizado en suplementos para apoyar la función inmunitaria.

El ascorbato de magnesio destaca por sus beneficios adicionales de magnesio, que es crucial para la función muscular, la transmisión nerviosa y la producción de energía .

Propiedades

IUPAC Name |

2-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERXZLYZFAKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376498 | |

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33225-74-0 | |

| Record name | 2-Nitro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33225-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-6-[1,3-Dihydro-1-hydroxy-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid](/img/structure/B52881.png)